1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound characterized by its unique fluorinated structure. It belongs to the class of paracyclophanes, which are cyclic compounds known for their distinctive molecular architecture. This compound has garnered interest due to its potential applications in materials science and organic synthesis.
The empirical formula of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane is C16H8F8, with a molecular weight of 352.22 g/mol. It is classified under organofluorine compounds and is noted for its high degree of fluorination, which imparts unique physical and chemical properties that are distinct from its non-fluorinated analogs .
The synthesis of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane has been achieved through various methods. One notable approach involves the synthesis under non-high-dilution conditions, which allows for the efficient production of this compound while minimizing by-products .
The synthesis typically includes the following steps:
The molecular structure of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane features a rigid framework formed by two para-substituted phenyl rings connected by ethylene bridges. The presence of eight fluorine atoms significantly influences the electronic properties and steric effects within the molecule.
1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane participates in various chemical reactions due to its electrophilic nature. Key reactions include:
The mechanism of action for reactions involving 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane often involves electrophilic attack by reagents on the aromatic rings or nucleophilic attack at positions adjacent to the fluorinated sites. The electron-withdrawing nature of the fluorine atoms enhances electrophilicity at certain positions on the aromatic rings.
For example:
1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane exhibits several notable physical and chemical properties:
The unique properties of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane make it valuable in various scientific applications:
The strategic incorporation of fluorine atoms into [2.2]paracyclophane frameworks revolutionized performance paradigms across advanced technology sectors. Octafluoro[2.2]paracyclophane (systematic name: 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane; CAS 3345-29-7) emerged as a pivotal precursor to Parylene AF4 coatings, establishing an unprecedented combination of thermal resilience, dielectric properties, and environmental stability. Unlike conventional hydrocarbon-based parylenes, fluorination imparted exceptional thermal stability, enabling continuous operation at temperatures up to 350°C – a critical requirement for aerospace propulsion systems and next-generation microelectronics packaging [1] [3]. This thermal robustness originates from the strengthened C-F bonds and enhanced molecular rigidity, which significantly reduce chain mobility and decomposition pathways at elevated temperatures.
Ultraviolet stability represents another transformative characteristic stemming from fluorination. The electron-withdrawing fluorine substituents modify electronic transitions within the aromatic rings, substantially reducing susceptibility to photo-oxidative degradation. This property proved indispensable for satellite components exposed to intense solar radiation and optical instruments requiring long-term transparency retention. Industry evaluations demonstrated >95% retention of optical clarity and mechanical integrity after 10,000 hours of accelerated UV testing, far exceeding conventional polyimides and silicones [1]. Furthermore, the coating exhibits negligible outgassing (total mass loss <0.1%), meeting NASA standards for spacecraft applications where contamination-sensitive optics and sensors operate in confined environments [3].
The compound's structural architecture enables exceptional conformality during chemical vapor deposition (CVD) processes. As the dimer undergoes vapor-phase pyrolysis (~650°C), it cleaves into highly reactive diradical intermediates that polymerize on substrate surfaces, producing pinhole-free films with uniform thickness – even on high-aspect-ratio structures exceeding 100:1. This molecular self-assembly mechanism facilitates angstrom-level control over film architecture, critical for semiconductor through-silicon vias (TSV) insulation and micro-electromechanical systems (MEMS) encapsulation where nanoscale defects cause catastrophic device failure [1] [5]. The resulting coatings exhibit hydrophobic behavior (water contact angle >100°), low water absorption (<0.1% at 24hr immersion), and exceptional chemical resistance to solvents, acids, and bases – collectively ensuring reliable functionality in corrosive biological fluids, marine atmospheres, and aggressive industrial processing environments.
Table 1: Critical Performance Characteristics of Parylene AF4 Derived from Octafluoro[2.2]paracyclophane
| Property Category | Key Parameter | Performance Value | Technological Significance |
|---|---|---|---|
| Thermal Stability | Continuous Service Temperature | 350°C | Enables jet engine sensors, thermal management components |
| Barrier Properties | Water Vapor Transmission Rate | <0.01 g/m²/day | Protects moisture-sensitive OLED displays |
| Electrical Properties | Dielectric Strength | 5000 V/mil | Prevents micro-arcing in high-voltage aerospace electronics |
| Optical Performance | UV Stability Retention | >95% after 10,000 hrs | Ensures longevity of space telescope optics |
| Conformality | Step Coverage (10:1 AR) | 100% | Enables 3D IC stacking via flawless TSV insulation |
Diverse technological sectors leverage these exceptional properties:
The synthetic pursuit of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane underwent transformative methodology shifts, overcoming formidable challenges posed by strained geometry and fluorine reactivity. Early routes relied on high-dilution techniques to favor intramolecular cyclization over polymerization, but suffered from capricious yields (<15%) and arduous purification requirements. These methods adapted the classical Ruggli-Ziegler dilution principle, slowly adding 1,4-bis(bromodifluoromethyl)benzene precursors into refluxing solvents. However, the extreme reactivity of bromodifluoromethyl intermediates led to competing ether formation and oligomerization, necessitating complex fractional sublimation to isolate the target cyclophane [8].
A breakthrough emerged through zinc-mediated reductive coupling under non-high-dilution conditions. This practical approach combined 1,4-bis(chlorodifluoromethyl)benzene derivatives with zinc dust in N,N-dimethylacetamide (DMA), achieving yields exceeding 65% at concentrations previously considered impossible (0.5–1.0M). Key innovations included optimized zinc particle morphology (50–100μm dendritic particles) and controlled water content (<200ppm) to sustain radical generation while suppressing hydrolysis. The method proved exceptionally versatile for synthesizing electron-deficient derivatives like 4-nitro-octafluoro[2.2]paracyclophane through sequential substitution before cyclization [8]. Economic viability was enhanced by developing a low-cost fluorination route where anhydrous hydrogen fluoride (AHF) converted 1,4-bis(trichloromethyl)benzene to chlorodifluoromethyl intermediates via F/Cl exchange, circumventing expensive specialty fluorinating agents.
Functionalization strategies for the synthesized cyclophane exploit both electronic activation and steric accessibility:
Table 2: Evolution of Synthetic Methods for Octafluoro[2.2]paracyclophane Derivatives
| Synthetic Approach | Key Reagents/Conditions | Yield | Advantages/Limitations | Derivative Examples |
|---|---|---|---|---|
| High-Dilution Cyclization | Bromodifluoromethyl precursor, benzene reflux | <15% | Limited scalability, complex purification | Parent compound only |
| Zinc-Mediated Coupling | Zn dust, DMA, 80°C | 65–75% | Ambient pressure, avoids cryogenic conditions | 4-NO₂, 4-CF₃, 4-NH₂ |
| Directed Electrophilic Substitution | HNO₃ (fuming), 0°C | 98% (mono) | Positional selectivity | 4-Nitro, 4-amino, 4-iodo |
| Suzuki-Miyaura Cross-Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 40–85% | Diastereoselective dimer formation | Pseudo-di-, pseudo-meta-di[2.2]PC |
| Photoisomerization | UV (240–400nm), DMSO/H₂O/CH₃CN | 22% | Novel prismane architectures | Octafluoro[6]-prismane |
The most architecturally daring transformation involves photoisomerization to prismanes upon UV irradiation (240–400nm) in DMSO/H₂O/CH₃CN solvent systems. Computational analysis revealed that fluorine substitution shortens inter-ring distance (3.1Å vs. 3.2Å in parent) and lowers the LUMO energy, enabling orbital overlap essential for intramolecular [6+6] cycloaddition. The reaction proceeds despite a highly endothermic energy balance (+120 kcal/mol predicted by PM7 calculations), yielding the elusive octafluoro-[6]-prismane – a structure featuring six fused cyclobutane rings. While the product exhibits thermal instability during isolation, its formation represents a landmark achievement in strained hydrocarbon synthesis, enabled by fluorine's unique electronic and steric influences. The critical role of DMSO was postulated to involve triplet energy transfer, with aqueous acetonitrile suppressing competing hydrolysis [7].
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